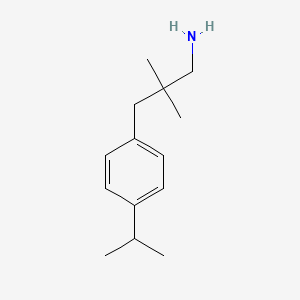
3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine is an organic compound with a complex structure that includes an isopropyl group attached to a phenyl ring, which is further connected to a dimethylpropan-1-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine typically involves multiple steps, including the alkylation of phenol with propylene to introduce the isopropyl group . This is followed by further reactions to introduce the dimethylpropan-1-amine moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of environmentally benign reagents and conditions is also a consideration in industrial settings to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering their activity, and triggering downstream effects. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Uniqueness
3-(4-Isopropylphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific structural features, such as the combination of an isopropyl group with a dimethylpropan-1-amine moiety. This unique structure can result in distinct chemical properties and reactivity compared to similar compounds.
特性
分子式 |
C14H23N |
|---|---|
分子量 |
205.34 g/mol |
IUPAC名 |
2,2-dimethyl-3-(4-propan-2-ylphenyl)propan-1-amine |
InChI |
InChI=1S/C14H23N/c1-11(2)13-7-5-12(6-8-13)9-14(3,4)10-15/h5-8,11H,9-10,15H2,1-4H3 |
InChIキー |
QABFCYVRYGAWQL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)CC(C)(C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)
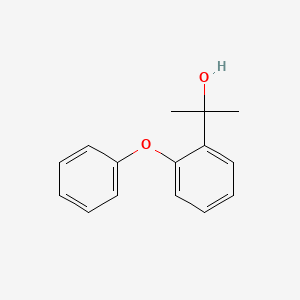
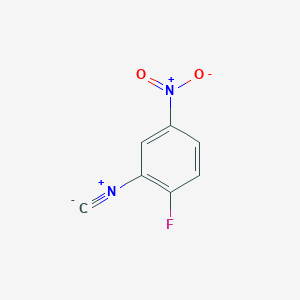
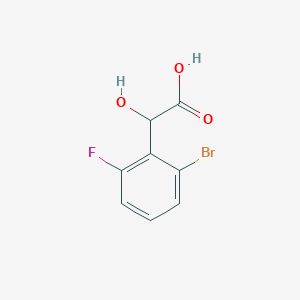

![(2S,4R)-4-hydroxy-1-[(2R)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13614329.png)
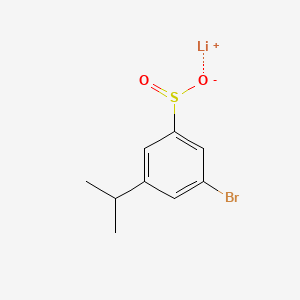
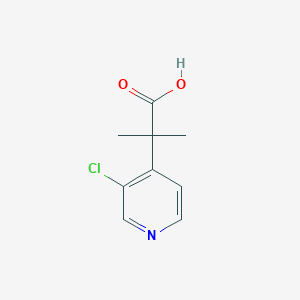


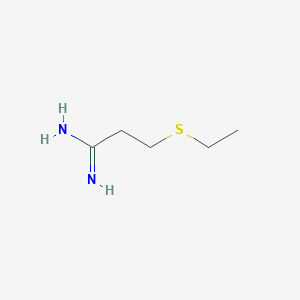
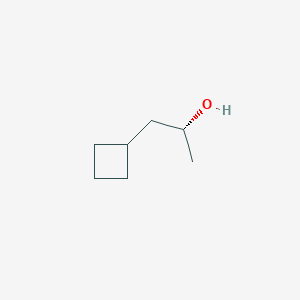
![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)

